molecular formula C8H14ClN3 B2682002 [2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride CAS No. 2097900-82-6

[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride

Cat. No. B2682002
CAS RN: 2097900-82-6
M. Wt: 187.67
InChI Key: IBUWGXVBNGYJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound belongs to the class of cyclopropylamines and has shown promising results in different studies.

Scientific Research Applications

Synthesis and Structural Insights

A significant part of the research on [2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride and related compounds focuses on their synthesis and the exploration of their chemical structures. The regioselective synthesis of pyrazole derivatives, including 1H-pyrazol-5-yl compounds, has been achieved through 1,3-dipolar cycloaddition reactions, highlighting a method to generate structurally diverse pyrazoles efficiently (Alizadeh, Moafi, & Zhu, 2015). Similarly, novel pyrazole, isoxazole, and other heterocyclic compounds bearing an aryl sulfonate moiety have been synthesized, evaluated for their antimicrobial and anti-inflammatory activities, emphasizing the versatility of these core structures in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).

Chemical Reactivity and Applications

The chemical reactivity of cyclopropylidenacetate derivatives has been explored for the facile construction of spirocyclopropane anellated heterocycles. These reactions underpin the structural complexity achievable with cyclopropyl components, which are essential for the synthesis of this compound (Meijere et al., 1989). This chemical reactivity is foundational for developing potential pharmaceutical agents and materials with unique properties.

Potential Biological Applications

Research into 1H-pyrazol-5-yl derivatives has also indicated their potential as antipsychotic agents. A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating their ability to modulate locomotion in animal models without interacting with dopamine receptors, a characteristic desirable for novel antipsychotic drugs (Wise et al., 1987).

Molecular Docking and Anticancer Studies

Moreover, the synthesis and molecular docking studies of novel compounds, including pyrazoline derivatives, have been conducted to evaluate their anticancer and antimicrobial activities. These studies aim to identify compounds with potent biological activities and favorable interaction profiles with biological targets, highlighting the potential therapeutic applications of pyrazole derivatives (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[2-(2-methylpyrazol-3-yl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-8(2-3-10-11)7-4-6(7)5-9;/h2-3,6-7H,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUWGXVBNGYJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.